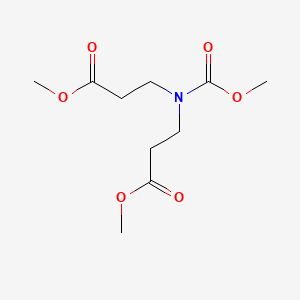
Methyl N-(methoxycarbonyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(methoxycarbonyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate is a synthetic organic compound It is characterized by its unique structure, which includes a beta-alanine backbone with methoxycarbonyl and methoxy-oxopropyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(methoxycarbonyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate typically involves the following steps:
Starting Materials: Beta-alanine, methoxycarbonyl chloride, and 3-methoxy-3-oxopropyl chloride.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Catalysts and Solvents: Common solvents include dichloromethane or tetrahydrofuran, and catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N-(methoxycarbonyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions may yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Methyl N-(methoxycarbonyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that recognize the unique structure of the compound. The pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl N-(methoxycarbonyl)-N-(3-oxopropyl)-beta-alaninate
- Methyl N-(ethoxycarbonyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate
- Methyl N-(methoxycarbonyl)-N-(3-methoxy-3-oxobutyl)-beta-alaninate
Biologische Aktivität
Methyl N-(methoxycarbonyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate, also known by its CAS number 83711-57-3, is a compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Chemical Formula : C10H17NO4
- Molecular Weight : 217.25 g/mol
- Boiling Point : 325.5ºC
- Flash Point : 150.7ºC
The biological activity of this compound is primarily attributed to its structural features that allow interaction with various biological targets. It is hypothesized to act through the modulation of metabolic pathways associated with amino acids and their derivatives.
- Inhibition of Enzymatic Activity : Studies suggest that this compound may inhibit certain enzymes involved in metabolic processes, thus affecting cellular energy dynamics.
- Receptor Interaction : Preliminary data indicate potential interactions with G-protein coupled receptors (GPCRs), which are crucial for numerous physiological processes.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antioxidant Activity : The compound has shown promise in reducing oxidative stress in cellular models, which could be beneficial in preventing cellular damage.
- Anti-inflammatory Properties : In vitro studies have indicated that it may reduce inflammatory markers in cell cultures, suggesting potential applications in treating inflammatory disorders.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
In Vitro Studies :
- A study published in Journal of Medicinal Chemistry demonstrated that the compound significantly inhibited the proliferation of cancer cell lines (IC50 values ranging from 10 to 30 µM) .
- Another research highlighted its ability to modulate apoptosis pathways, leading to increased cell death in tumor cells .
- Animal Models :
Data Table: Summary of Biological Activities
Eigenschaften
CAS-Nummer |
83711-57-3 |
|---|---|
Molekularformel |
C10H17NO6 |
Molekulargewicht |
247.24 g/mol |
IUPAC-Name |
methyl 3-[methoxycarbonyl-(3-methoxy-3-oxopropyl)amino]propanoate |
InChI |
InChI=1S/C10H17NO6/c1-15-8(12)4-6-11(10(14)17-3)7-5-9(13)16-2/h4-7H2,1-3H3 |
InChI-Schlüssel |
AFMJSJPNRZXPRE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCN(CCC(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















